N-(5-bromopyridin-2-yl)butane-1-sulfonamide
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Overview
Description
N-(5-bromopyridin-2-yl)butane-1-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is characterized by the presence of a bromopyridine ring and a butane sulfonamide group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)butane-1-sulfonamide typically involves the reaction of 5-bromopyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfonic acids, and coupled products with various functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
N-(5-bromopyridin-2-yl)butane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine ring and sulfonamide group allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-bromopyridin-2-yl)butane-1-sulfonamide include:
5-Bromopyridine-2-sulfonamide: Lacks the butane chain but has similar reactivity.
N-(5-bromopyridin-2-yl)ethane-1-sulfonamide: Has a shorter alkyl chain.
N-(5-chloropyridin-2-yl)butane-1-sulfonamide: Contains a chlorine atom instead of bromine
Uniqueness
This compound is unique due to its specific combination of a bromopyridine ring and a butane sulfonamide group. This structure provides distinct reactivity and binding properties, making it a valuable compound in various chemical
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-2-3-6-15(13,14)12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWYJADEPSILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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